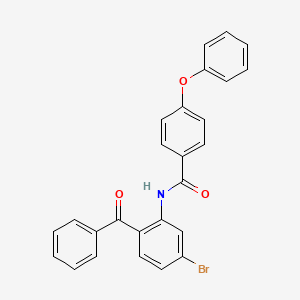

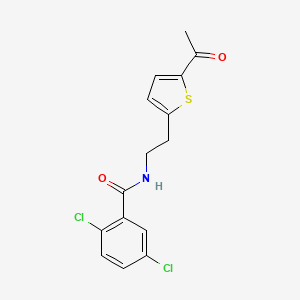

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide, also known as BBP-Br, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. BBP-Br has been shown to have a number of interesting properties, including its ability to inhibit the growth of cancer cells and its potential as a tool for studying the mechanisms of various biological processes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Complex Formation

- A study by Pogány et al. (2017) involved the synthesis of various phenol derivatives, including 2-hydroxybenzophenone analogues, through reactions with benzoyl chloride. These compounds were used to create pentadentate Schiff base ligands, leading to the formation of high spin mononuclear iron(III) complexes, demonstrating the use of such benzamide derivatives in inorganic complex synthesis (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).

Potential in Cancer Therapy

- Yan et al. (2015) investigated the design and synthesis of nine compounds, including benzamide derivatives, for their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study highlights the potential application of benzamide derivatives in cancer treatment and understanding their mechanism of action (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).

Pharmacological Activities

- Spasov et al. (2017) synthesized new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and examined their antiplatelet, antioxidant, and other pharmacological properties. These findings suggest the broad scope of benzamide derivatives in various pharmacological applications (Spasov, Popov, Lobasenko, Korchagina, Vassiliev, Kuznetsova, Brigadirova, Rashchenko, Babkov, Kochetkov, Kovaleva, & Efremova, 2017).

Polymer Synthesis

- Hawker and Fréchet (1990) described a novel convergent approach to synthesizing dendritic macromolecules, including the use of benzamide derivatives. This research contributes to the development of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Antibacterial Properties

- Xu et al. (2003) isolated bromophenols, including benzamide derivatives, from the marine alga Rhodomela confervoides and demonstrated their antibacterial properties. This study provides insights into the potential use of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Biosensor Development

- Karimi-Maleh et al. (2014) developed a high sensitive biosensor using a modified carbon paste electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam, indicating the use of benzamide derivatives in biosensor technology (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Propiedades

IUPAC Name |

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrNO3/c27-20-13-16-23(25(29)18-7-3-1-4-8-18)24(17-20)28-26(30)19-11-14-22(15-12-19)31-21-9-5-2-6-10-21/h1-17H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPRTTLDUIYDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride](/img/structure/B2905131.png)

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)

![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)

![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)